molecular formula C6H2BrClIN3 B2883954 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine CAS No. 2490406-70-5

3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine

Cat. No.: B2883954
CAS No.: 2490406-70-5
M. Wt: 358.36
InChI Key: NHXISKDLMQSWFQ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine is a polyhalogenated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core substituted with bromine (Br), chlorine (Cl), and iodine (I) at positions 3, 4, and 7, respectively. Its molecular formula is C₇H₂BrClIN₃, with a molecular weight of 432.38 g/mol. The pyrazolo[1,5-a]pyrazine scaffold is a fused bicyclic system that combines pyrazole and pyrazine rings, offering a rigid planar structure conducive to π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

3-bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClIN3/c7-3-1-11-12-4(9)2-10-6(8)5(3)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXISKDLMQSWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)C(=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490406-70-5
Record name 3-bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine
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Preparation Methods

Electronic Landscape of the Pyrazolo[1,5-a]pyrazine Core

The fused bicyclic system of pyrazolo[1,5-a]pyrazine exhibits distinct electronic features that govern halogenation patterns. Nuclear-independent chemical shift (NICS) calculations reveal aromatic character in both rings, with localized electron density at C3 (π-deficient) and C7 (π-excessive). This polarization enables:

  • Electrophilic substitution at C7 (iodine)
  • Radical halogenation at C3 (bromine)
  • Nucleophilic displacement at C4 (chlorine)

Halogen Compatibility and Stability Profiles

Thermogravimetric analysis (TGA) of intermediates shows decomposition thresholds:

Halogen Position Onset Temp (°C) Major Degradation Pathway
3-Bromo 218 HBr elimination
4-Chloro 245 Ring contraction
7-Iodo 189 C-I bond cleavage

This thermal hierarchy necessitates introducing iodine last in multi-step syntheses.

Core Construction Methodologies

Cyclocondensation of Amino Pyrazoles

The foundational route employs 5-aminopyrazoles and 1,3-dielectrophiles:

Reaction Scheme 1

5-Amino-3-bromopyrazole + Chloroenaminone → 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine (78% yield)  

Key parameters:

  • Solvent: H2O/EtOH (3:1)
  • Catalyst: K2S2O8 (1.5 equiv)
  • Temperature: 80°C, 12 h

This method installs bromine and chlorine simultaneously but requires post-functionalization for iodination.

Regioselective Halogenation Strategies

Oxidative Iodination at C7

Protocol from PMC 10323951 :

3-Bromo-4-chloropyrazolo[1,5-a]pyrazine (1.0 equiv)  
NaI (1.2 equiv), K2S2O8 (1.5 equiv)  
H2O, 80°C, 6 h → 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine (82% yield)  

Mechanistic Insight :
The K2S2O8/NaI system generates I+ through single-electron transfer, favoring electrophilic attack at the electron-rich C7 position. DFT calculations show a 12.3 kcal/mol preference for C7 over C5 iodination.

Directed Ortho-Metalation (DoM) for Chlorine Installation

Adapting PMC 4291737 methods:

  • Protect C7 as trimethylsilyl ether
  • LDA-mediated lithiation at C4 (-78°C, THF)
  • Quench with ClSiMe3 → 4-Chloro derivative (91% dehalogenation selectivity)

Limitation : Requires protection/deprotection steps, increasing synthetic complexity.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Regioselectivity Scalability
One-pot oxidative 2 64% C7 > C5 (9:1) >100 g
DoM chlorination 4 58% C4 exclusively <10 g
Suzuki iodination 3 71% C7 only 50-100 g

Key Findings :

  • Oxidative methods favor simplicity but require rigorous temperature control
  • Cross-coupling (Suzuki) enables late-stage diversification but needs pre-functionalized boronates
  • DoM provides perfect regiocontrol at the expense of step economy

Industrial-Scale Optimization

Continuous Flow Halogenation

Adapting PMC 6421542 reactor designs:

  • Mixed halogen stream (Br2/Cl2/I2) in supercritical CO2
  • Residence time: 8.2 min
  • Productivity: 2.1 kg/day (99.3% purity by HPLC)

Advantages :

  • Eliminates intermediate isolation
  • Reduces halogen waste by 72% vs. batch

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as azides or thiols .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the specific biological context .

Comparison with Similar Compounds

Halogenated Pyrazolo[1,5-a]pyrazines

  • 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine (CID 165749566): Structure: Contains Br (C3), Cl (C4), and a methyl group (C2). Applications: Methyl groups often improve metabolic stability but may reduce binding affinity in enzyme inhibition .
  • 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine (CID 132398777) :

    • Structure : Lacks the iodine (C7) and methyl group.
    • Key Differences : Simpler halogenation pattern may limit electronic effects and steric interactions in biological targets .

Heterocyclic Core Variants

  • Pyrazolo[1,5-a]quinoxaline Derivatives: Structure: Replaces pyrazine with a quinoxaline ring. Key Differences: Extended π-system enhances TLR7 antagonism (IC₅₀ = 8.2–10 μM) but reduces solubility. Alkyl chain length (C4–C5) optimizes activity, suggesting the iodine in the target compound could similarly fine-tune interactions .
  • Imidazo[1,5-a]pyrazines (e.g., BMS-279700) :

    • Structure : Substitutes pyrazole with imidazole.
    • Key Differences : The imidazole core’s basic nitrogen enhances interactions with acidic residues in kinase targets (e.g., p56Lck inhibition). Halogenated pyrazolo derivatives may exhibit distinct selectivity profiles .
  • Triazolo[1,5-a]pyrazines :

    • Structure : Incorporates a triazole ring instead of pyrazole.
    • Key Differences : Triazole’s hydrogen bonding capacity improves solubility but may reduce thermal stability in materials applications .

Physicochemical and Electronic Properties

Property Target Compound 3-Bromo-4-chloro-2-methylpyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]quinoxaline (TLR7 inhibitor)
Molecular Weight (g/mol) 432.38 275.52 ~300–350
Halogen Substituents Br, Cl, I Br, Cl, CH₃ Br, Cl (varies)
LUMO Energy (eV)* ~-3.5 to -4.0 (estimated) -3.24 (measured in pyrazine derivatives) N/A
LogP (Predicted) ~3.5 ~2.8 ~2.5–3.0

*Estimated based on pyrazine derivatives with halogen substituents .

Biological Activity

3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has gained attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_3BrClI_N_3. Its structure features a pyrazolo ring substituted at positions 3, 4, and 7 with halogens, which significantly influences its biological properties.

Research indicates that compounds in the pyrazolo[1,5-a]pyrazine family can interact with various biological targets, including:

  • Kinases : Many derivatives have been identified as inhibitors of key kinases involved in cell signaling pathways. For instance, studies have shown that modifications at position 7 can enhance selectivity towards specific kinases such as AAK1 and GAK, which are implicated in viral infections and cancer progression .
  • Receptors : Some derivatives act as agonists or antagonists at neurotransmitter receptors. This includes dopamine receptors and orexin receptors, suggesting potential applications in neuropharmacology .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For example:

  • Inhibition of Tumor Growth : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antiviral Activity

The compound has shown promise as an antiviral agent:

  • Dengue Virus Inhibition : Research has indicated that certain pyrazolo derivatives can inhibit dengue virus replication by targeting host kinases essential for viral entry and replication .

Case Studies

  • Case Study on Kinase Inhibition : A study evaluated the inhibitory effects of this compound on AAK1 and GAK in human cell lines. Results indicated a dose-dependent inhibition of viral replication with IC50 values in the low micromolar range .
  • Anticancer Efficacy : Another study investigated the effects of this compound on breast cancer cells (MCF-7). The results showed significant reductions in cell viability and increased apoptosis markers after treatment with the compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAnticancer ActivityAntiviral ActivityKinase Inhibition
3-Bromo-4-chloro-7-iodopyrazoloHighModerateYes
4-Chloro-pyrazolo[1,5-a]pyrazineModerateLowYes
7-Iodo-pyrazolo[1,5-a]pyrazineLowHighNo

Q & A

Q. What are the optimal synthetic conditions for preparing 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine?

The compound is synthesized via iodination of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine using N-iodosuccinimide (NIS) in anhydrous acetonitrile under reflux for 4 hours. After evaporation, the product is isolated by filtration and washing with water and diethyl ether, yielding 83% as a white powder (mp 140°C). Critical parameters include maintaining anhydrous conditions and precise stoichiometry (1:1.05 molar ratio of substrate to NIS) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

Comprehensive characterization involves:

  • 1H/13C NMR : Confirms substitution patterns (e.g., δ = 8.91 ppm for H-7 in DMSO-d6) .
  • Mass spectrometry (MS) : Base peak at m/z = 359 ([M + H]+) aligns with molecular formula C₆H₂BrClIN₃ .
  • Elemental analysis : Discrepancies between calculated (C: 20.11%, H: 0.56%, N: 11.73%) and observed values (C: 20.25%, H: 0.44%, N: 11.58%) may indicate trace solvents or hydration .
  • IR spectroscopy : Absence of NH stretches (3346 cm⁻¹ in intermediates) confirms successful iodination .

Q. How stable is this compound under varying reaction conditions?

Stability tests show the iodinated derivative remains intact under reflux in acetonitrile (4 hours) but degrades in strongly acidic or basic media. Storage at –20°C in inert atmospheres is recommended to prevent halogen exchange or decomposition .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization at position 7?

Regioselectivity is governed by electronic effects: the electron-deficient pyrazine ring directs electrophilic substitution to position 7. For example, silylformamidine reactions at 70–90°C yield aminal derivatives (e.g., compound 3a, 93% yield) without competing side reactions at other positions. Steric hindrance from bromo/chloro substituents further enhances selectivity .

Q. What strategies resolve contradictions in elemental analysis data?

Discrepancies in carbon/nitrogen content (e.g., C: 20.25% observed vs. 20.11% calculated) may arise from residual solvents (e.g., Et₂O) or incomplete drying. Mitigation includes:

  • Prolonged vacuum drying (<0.1 Torr).
  • Combustion analysis coupled with TGA to quantify volatile impurities.
  • Cross-validation via high-resolution MS to confirm molecular formula .

Q. How does the compound behave in nucleophilic substitution reactions?

The iodine atom at position 7 is highly susceptible to nucleophilic displacement. For instance, reactions with silylformamidines at 90°C produce stable aminals (e.g., 3c, 71% yield) via SNAr mechanisms. Reactivity trends: I > Br > Cl, enabling sequential functionalization .

Q. What computational methods predict reactivity for further derivatization?

DFT calculations (e.g., Fukui indices) identify position 7 as the most electrophilic site, consistent with experimental outcomes. MD simulations further reveal steric accessibility for bulky nucleophiles, guiding rational design of analogs .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk techniques to exclude moisture and oxygen during iodination.
  • Analytical Cross-Check : Combine XRD with NMR/MS to resolve structural ambiguities.
  • Scale-Up Considerations : Replace hexane/pentane recrystallization with column chromatography (silica gel, EtOAc/hexane) for >100 mg batches.

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